Product packaging for Tungsten tetrafluoride(Cat. No.:CAS No. 13766-47-7)

Tungsten tetrafluoride

Cat. No.: B079251
CAS No.: 13766-47-7
M. Wt: 259.8 g/mol
InChI Key: XRXPBLNWIMLYNO-UHFFFAOYSA-J
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Description

Tungsten tetrafluoride (WF4) is an inorganic compound of significant interest in advanced materials research and development, primarily serving as a volatile precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tungsten and tungsten-based thin films. Its utility stems from its ability to provide a source of both tungsten and fluorine in a single molecule, which facilitates the formation of high-purity, conformal coatings on complex substrates. In these processes, WF4 undergoes decomposition or reaction with co-reactants like hydrogen or silane at elevated temperatures, leading to the deposition of metallic tungsten for applications in microelectronics, such as interconnect metallization, diffusion barriers, and gate electrodes. Beyond its primary role in thin-film deposition, this compound acts as a potent fluorinating agent in inorganic synthesis and is investigated for its catalytic properties in specific fluorination reactions. As a strong Lewis acid, it can participate in the formation of complex ions, making it a compound of interest in fundamental coordination chemistry studies. This reagent is characterized by its high sensitivity to moisture, hydrolyzing to form hydrofluoric acid, and must be handled under rigorously controlled, anhydrous conditions. Our high-purity WF4 is supplied to enable cutting-edge research in nanotechnology, semiconductor development, and exploratory synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4W<br>WF4 B079251 Tungsten tetrafluoride CAS No. 13766-47-7

Properties

CAS No.

13766-47-7

Molecular Formula

F4W
WF4

Molecular Weight

259.8 g/mol

IUPAC Name

tetrafluorotungsten

InChI

InChI=1S/4FH.W/h4*1H;/q;;;;+4/p-4

InChI Key

XRXPBLNWIMLYNO-UHFFFAOYSA-J

SMILES

F[W](F)(F)F

Canonical SMILES

F[W](F)(F)F

Other CAS No.

13766-47-7

Origin of Product

United States

Synthetic Methodologies for Tungsten Tetrafluoride

Direct Chemical Synthesis Pathways to WF₄

Direct synthesis of tungsten tetrafluoride through the reaction of elemental tungsten with fluorine gas is not the preferred method. Such direct fluorination reactions are highly exothermic and typically lead to the formation of the most stable and highest oxidation state fluoride (B91410), tungsten hexafluoride (WF₆). wikipedia.org Controlling the reaction to terminate at the +4 oxidation state of tungsten is exceptionally challenging, making indirect methods more practical for the isolation of pure WF₄.

Synthetic Routes via Reduction and Disproportionation of Tungsten Fluorides

Reduction and disproportionation reactions involving higher tungsten fluorides represent the most common and well-documented approaches to synthesizing this compound. These methods rely on carefully controlled conditions to favor the formation of the desired WF₄.

Reduction of Tungsten Hexafluoride (WF₆) as a Precursor

A primary and effective method for producing this compound involves the reduction of tungsten hexafluoride (WF₆). wikipedia.orgtungstate.net In this process, gaseous WF₆ is passed over a metallic tungsten filament heated to high temperatures, typically between 600 and 800 °C. iaea.orgosti.govwikipedia.org The tungsten filament acts as the reducing agent, converting the tungsten from a +6 oxidation state in WF₆ to the +4 state in WF₄. The resulting this compound, a non-volatile solid, is then collected by condensation at a lower temperature zone maintained between 40 and 60 °C. iaea.orgosti.gov This reaction is fundamental in the context of chemical vapor deposition (CVD) processes, where WF₄ is often an intermediate species. wikipedia.org

Disproportionation Reactions of Higher Tungsten Fluorides

Disproportionation is another key mechanism for the formation of this compound. This type of reaction involves a chemical species of an intermediate oxidation state converting into two other species, one of a higher and one of a lower oxidation state.

Specifically, tungsten pentafluoride (WF₅), a compound with tungsten in the +5 oxidation state, can disproportionate to yield this compound and tungsten hexafluoride. osti.gov This reaction is known to occur when WF₅ comes into contact with a surface at elevated temperatures. osti.gov It is considered a significant pathway for the formation of WF₄ in certain environments, such as during CVD processes. osti.gov

Conversely, this compound itself is thermally unstable at higher temperatures and can undergo disproportionation to form metallic tungsten and tungsten hexafluoride. wikipedia.orgiaea.org

Halide Exchange Synthesis Approaches for WF₄

Halide exchange provides an alternative route to this compound, avoiding the direct use of highly reactive fluorine gas or high-temperature reduction of WF₆. One documented method involves starting with a tungsten(IV) chloride complex and exchanging the chloride ligands for fluoride ligands. wikipedia.org

Specifically, the acetonitrile (B52724) coordination complex of tungsten tetrachloride, WCl₄(MeCN)₂, is treated with arsenic trifluoride (AsF₃). wikipedia.org In this reaction, the fluoride ions from AsF₃ displace the chloride ions from the tungsten center, yielding this compound. wikipedia.org

Emerging and Novel Synthetic Strategies for WF₄ and its Derivatives

Research into tungsten fluoride chemistry continues to produce novel approaches for the synthesis of WF₄ derivatives. While not direct routes to bulk WF₄, these methods expand the accessibility of related compounds. One emerging strategy involves the synthesis of cationic tungsten(V) complexes that incorporate the WF₄ unit. For example, octacoordinate cationic complexes with the general formula [WF₄(L)₄]⁺ (where L is a ligand such as pyridine (B92270) or trimethylphosphine) have been successfully synthesized. researchgate.net The synthesis of [WF₄{P(CH₃)₃}₄]⁺ is achieved directly from the reduction of WF₆ in the presence of the phosphine (B1218219) ligand. researchgate.net Such complexes represent a new class of WF₄ derivatives, providing platforms for further reactivity studies. Additionally, theoretical studies have predicted that new stoichiometries of WF₄ may become stable under high-pressure conditions, suggesting the potential for future high-pressure synthetic routes. researchgate.net

Summary of Synthetic Methods for this compound

Method Reactants Key Conditions Product(s) Reference(s)
ReductionTungsten Hexafluoride (WF₆), Tungsten (W)Heated filament (600-800 °C)This compound (WF₄) iaea.orgosti.govwikipedia.org
DisproportionationTungsten Pentafluoride (WF₅)Elevated temperaturesThis compound (WF₄), Tungsten Hexafluoride (WF₆) osti.gov
Halide ExchangeTungsten Tetrachloride Acetonitrile Complex (WCl₄(MeCN)₂), Arsenic Trifluoride (AsF₃)Not specifiedThis compound (WF₄) wikipedia.org

Structural Elucidation and Advanced Characterization of Tungsten Tetrafluoride

Solid-State Structural Determination of Polymeric WF4

In the solid state, tungsten tetrafluoride adopts a polymeric structure. wikipedia.org This has been primarily inferred from Mössbauer spectroscopy, which provides insights into the local chemical environment of the tungsten atoms. wikipedia.org

Detailed crystallographic studies reveal that WF4 crystallizes in the triclinic P1 space group. materialsproject.org The structure is two-dimensional, consisting of WF4 sheets. materialsproject.org Within these sheets, there are two distinct tungsten (W⁴⁺) sites. In both sites, the tungsten atom is bonded to six fluorine (F¹⁻) atoms, forming corner-sharing WF₆ octahedra. materialsproject.org The corner-sharing arrangement of these octahedra leads to the formation of the polymeric sheets.

The W-F bond distances within the WF₆ octahedra are not uniform, indicating a distorted octahedral geometry. The bond lengths range from 1.93 to 2.14 Å. materialsproject.org The tilt angles of the corner-sharing octahedra fall within the range of 47-49°. materialsproject.org There are eight inequivalent fluorine atom sites within the crystal structure. Some fluorine atoms act as bridging ligands, bonded to two tungsten atoms in a distorted bent geometry, while others are terminal, bonded to a single tungsten atom. materialsproject.org

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP1
W-F Bond Distances1.93 - 2.14 Å
Corner-Sharing Octahedral Tilt Angles47 - 49°

Investigation of Gas-Phase Molecular Structures of WF4

Information regarding the gas-phase molecular structure of this compound is less definitive than its solid-state structure. Computational studies and comparisons with related compounds suggest that monomeric WF4 in the gas phase would likely adopt a tetrahedral or a distorted tetrahedral geometry. However, experimental determination of the gas-phase structure is challenging due to the compound's tendency to disproportionate upon heating into tungsten hexafluoride (WF6) and tungsten metal. wikipedia.org

Comparative Structural Analysis of WF4 with Related Tungsten Halide Species

Tungsten Hexafluoride (WF6): In the gas phase, WF6 has a highly symmetric octahedral molecular geometry with uniform W-F bond lengths. wikipedia.org This contrasts with the polymeric and distorted octahedral environment of tungsten in solid WF4. The higher coordination number and symmetry in WF6 are due to the higher oxidation state of tungsten (+6) and the presence of more fluorine atoms.

Tungsten Pentafluoride (WF5): Similar to WF4, WF5 is also known to have a polymeric structure in the solid state. rsc.org This suggests a tendency for tungsten fluorides in lower oxidation states to form extended structures through fluorine bridging.

Tungsten Tetrachloride (WCl4): Like WF4, WCl4 is a polymeric solid. However, its structure consists of chains of edge-sharing WCl₆ octahedra. The larger size of the chlorine atom compared to fluorine influences the mode of octahedral linkage.

Table 2: Structural Comparison of Tungsten Halides

CompoundOxidation State of WSolid-State StructureGas-Phase Molecular Geometry (Monomer)
WF4 +4Polymeric (corner-sharing octahedra) materialsproject.orgTetrahedral (predicted)
WF5 +5Polymeric rsc.orgTrigonal bipyramidal (predicted for monomer) rsc.org
WF6 +6Molecular solid wikipedia.orgOctahedral wikipedia.org
WCl4 +4Polymeric (edge-sharing octahedra)Tetrahedral (predicted)

Advanced Spectroscopic Characterization Techniques for WF4

Spectroscopic techniques are instrumental in elucidating the structural and bonding characteristics of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) spectroscopy has been used to characterize this compound. The IR spectrum provides information about the vibrational modes of the W-F bonds. The complexity of the spectrum, with multiple absorption bands, is consistent with the low symmetry of the distorted WF₆ octahedra and the presence of both terminal and bridging fluoride (B91410) ligands in the polymeric structure. Specific band assignments are challenging without detailed theoretical calculations, but the observed frequencies are characteristic of W-F stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Systems

Mössbauer Spectroscopy for Structural Insights

Mössbauer spectroscopy has been a key technique in establishing the polymeric nature of this compound. wikipedia.org This technique is highly sensitive to the local electronic and magnetic environment of the tungsten nucleus. wikipedia.org The Mössbauer spectrum of WF4 would exhibit parameters (isomer shift and quadrupole splitting) consistent with tungsten in the +4 oxidation state. The presence of quadrupole splitting would indicate a non-cubic symmetry of the electron charge distribution around the tungsten nucleus, which is in agreement with the distorted octahedral coordination environment found in the solid-state structure. researchgate.net

Computational Chemistry and Theoretical Investigations of Tungsten Tetrafluoride

Electronic Structure and Chemical Bonding Analysis of WF4

Theoretical analyses of the electronic structure of tungsten tetrafluoride reveal the nature of its chemical bonds and reactivity. These studies often employ methods like Density Functional Theory (DFT) to model the distribution of electrons within the molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. semanticscholar.org A larger gap suggests higher stability and lower chemical reactivity. irjweb.com

Computational studies on tungsten fluoride (B91410) species (WFn) have shown that the HOMO-LUMO gap for WF4 is approximately 2 to 3 eV. researchgate.net This value provides insight into its electronic properties and susceptibility to chemical reactions. The analysis of HOMO and LUMO surfaces indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net For WF4, the HOMO is characterized by antibonding character, which influences its electron-donating capabilities. researchgate.net

Calculated Frontier Orbital Energies for Tungsten Fluoride Species researchgate.net
SpeciesHOMO-LUMO Gap (eV)
WF~2 to 3 eV
WF2~2 to 3 eV
WF3~2 to 3 eV
WF4~2 to 3 eV
WF50.65 eV

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and delocalization effects within a molecule. wisc.edu For the WFn series, NBO analysis reveals the charge distribution between the tungsten and fluorine atoms. researchgate.net In WF4, there is a significant transfer of electron density from the tungsten atom to the highly electronegative fluorine atoms, indicating a high degree of ionic character in the W-F bonds. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgamercrystalassn.orgwiley-vch.de QTAIM analysis identifies atoms as distinct regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de A key feature of this theory is the bond path, a line of maximum electron density linking the nuclei of two bonded atoms, which serves as a universal indicator of a chemical bond. wiley-vch.de While specific QTAIM studies on WF4 are not widely detailed in the literature, such an analysis would characterize the W-F interaction by locating a bond critical point (BCP) along the bond path. The properties of the electron density at this BCP, such as its magnitude and the sign of its Laplacian (∇²ρ), would further elucidate the nature of the bond, distinguishing between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. amercrystalassn.org

Thermochemical Properties and Energetic Considerations of WF4 Systems

Computational methods are extensively used to determine the thermochemical properties of tungsten fluorides, providing data that can be difficult to obtain experimentally.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations, particularly using density functional theory (B3LYP) with relativistic effective core potentials, have been employed to determine the BDEs for the successive removal of fluorine atoms from tungsten hexafluoride (WF6). nasa.govnasa.gov These studies are essential for modeling chemical vapor deposition processes involving tungsten fluorides. nasa.gov The inclusion of spin-orbit effects in these calculations is critical for an accurate description of the thermochemistry. nasa.govnasa.gov While there can be discrepancies of up to 10 kcal/mol compared to experimental data, these theoretical results are valuable for resolving experimental inconsistencies and estimating missing data. nasa.govnasa.gov

Calculated Bond Dissociation Energies for WFn → WFn-1 + F researchgate.net
ReactionCalculated BDE (kcal/mol)
WF6 → WF5 + F123.6
WF5 → WF4 + FNot explicitly stated in search results
WF4 → WF3 + FNot explicitly stated in search results
WF3 → WF2 + FNot explicitly stated in search results
WF2 → WF + FNot explicitly stated in search results

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released upon adding an electron. Both properties are key indicators of chemical reactivity and have been calculated for WF4. researchgate.net Theoretical studies show that the IP of WFn species generally increases with the number of fluorine atoms, while the EA follows a more dramatic, non-linear trend. researchgate.net For WF4, the addition of an extra electron is energetically favorable. researchgate.net

Experimental values for the IP and EA of WF4 are also available and provide a benchmark for the accuracy of computational methods. nist.gov

Theoretical and Experimental Energetic Properties of WF4
PropertyTheoretical Value (eV) researchgate.netExperimental Value (eV) nist.gov
Ionization Potential (IP)Changes remarkably with F atoms9.89 ± 0.10
Electron Affinity (EA)Follows a dramatic trend>2.30 ± 0.10

Computational Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable molecular structure. scm.com For tungsten fluorides, theoretical studies have calculated the equilibrium geometries of WFn species. researchgate.net In its ground state, the isolated WF4 molecule is predicted to have a square planar geometry. nasa.gov

It is important to note that while computational studies often focus on the monomeric, gas-phase molecule, experimental evidence from Mössbauer spectroscopy indicates that solid this compound has a polymeric structure. wikipedia.org X-ray crystallography of the solid state reveals a two-dimensional sheet structure where tungsten atoms are bonded to six fluorine atoms, forming corner-sharing WF6 octahedra. materialsproject.org

Vibrational frequency calculations are typically performed after a successful geometry optimization. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Furthermore, these calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net

Calculated Geometric Parameters for Monomeric WF4 nasa.gov
ParameterValue
Molecular GeometrySquare Planar (D4h symmetry)
W-F Bond LengthData not specified in search results

Investigation of Jahn-Teller Distortions and Related Electronic Effects in WF4 Complexes

Computational investigations into the lowest triplet state of the WF₄ molecule have revealed such a structural distortion. Initial studies using low-level conventional ab initio methods (like SCF, MP2, and MP3) predicted a stable tetrahedral (Td) structure. However, density functional theory (DFT) calculations consistently predicted an imaginary frequency for the e vibrational mode, indicating that the tetrahedral geometry is not a true minimum on the potential energy surface. This discrepancy was resolved by employing higher-level ab initio methods, such as MP4 and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], which confirmed that the Td structure is a second-order stationary point. The calculations show that the molecule distorts to a more stable C₂ᵥ symmetry. This lowering of symmetry removes the electronic degeneracy and results in a stabilization energy of approximately 0.85 to 0.96 kcal/mol, a clear indication of a Jahn-Teller-type distortion.

Similarly, DFT studies on related d⁰ and d¹ tungsten(V) fluoride complexes have demonstrated the presence of a second-order Jahn-Teller (SOJT) effect. For instance, in model systems like [WF₄(PH₃)₄]²⁺/⁺, a distortion from a tetrahedral (Td) geometry in the d⁰ complex to a sawhorse (SA) geometry in the corresponding d¹ complex is observed. This distortion is a direct consequence of the SOJT effect, which is particularly significant in 5d transition metal complexes featuring fluoride ligands.

Table 1: Computational Findings on Jahn-Teller Distortions in WF₄ and Related Complexes
SystemComputational MethodPredicted Geometry (High Symmetry)Stability of High Symmetry StructurePredicted Geometry (Low Symmetry)Energy Difference (kcal/mol)Reference
WF₄ (lowest triplet state)DFT (B3LYP)Tetrahedral (Td)Second-order stationary point (imaginary e mode)C₂ᵥ0.85
WF₄ (lowest triplet state)CCSD(T)Tetrahedral (Td)Second-order stationary pointC₂ᵥ0.96
[WF₄(PH₃)₄]²⁺/⁺ (d⁰/d¹)DFT (B3LYP)Tetrahedral (Td) for d⁰Distorts upon reduction to d¹Sawhorse (SA) for d¹N/A

Computational Prediction of Reaction Pathways and Mechanisms involving WF₄

The computational prediction of reaction pathways provides a molecular-level understanding of chemical processes that are often difficult to probe experimentally. For this compound and related species, density functional theory (DFT) has been employed to explore the complex reaction mechanisms involved in processes like tungsten atomic layer deposition (ALD). nsf.gov Although tungsten hexafluoride (WF₆) is the common precursor, computational studies of the ALD process reveal reaction pathways where tungsten subfluorides, including surface-adsorbed WF₄ species, are key intermediates. nsf.gov

A systematic exploration of the reaction pathways for tungsten ALD using WF₆ and silane (B1218182) (SiH₄) precursors has been performed using DFT. nsf.gov These calculations are crucial for identifying the most probable subreactions that lead to film growth. One such pathway involves the reaction of a surface-adsorbed tungsten pentafluoride hydride (WF₅H) species on a hydrogen-passivated surface. The computational models predict potential outcomes for this intermediate, including the formation of a chemisorbed this compound hydride (WF₄H) species and molecular hydrogen (H₂). nsf.gov

Table 2: Predicted Reaction Energetics for a WF₄-related Species in W-ALD
ReactantProductsActivation Barrier (eV)Overall Energy Difference (eV)Reference
WF₅H (surface) + H (surface)WF₄H (chemisorbed) + H₂ (gas)1.630.20 nsf.gov
WF₅H (surface) + H (surface)WF₃H₃ (gas) + other surface species2.200.01 nsf.gov

These theoretical investigations highlight how computational chemistry can elucidate the fundamental steps in complex reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction coordinates, providing a detailed mechanistic picture that complements experimental observations. nsf.gov

Reactivity and Coordination Chemistry of Tungsten Tetrafluoride

Lewis Acid-Base Adduct Formation with WF4 and Analogues

As a tungsten(IV) compound, WF4 possesses empty d-orbitals, making it a potential Lewis acid capable of accepting electron pairs from Lewis bases to form coordination complexes or adducts. wikipedia.org However, unlike the well-documented coordination chemistry of W(VI) fluorides, the formation of simple Lewis acid-base adducts with tungsten tetrafluoride itself is not widely reported in the available scientific literature. Its non-volatile, polymeric nature complicates studies of its reactivity with potential ligands. wikipedia.org

While tungsten hexafluoride (WF6) readily forms stable, seven-coordinate adducts with a variety of nitrogen-donor ligands such as pyridine (B92270), trimethylphosphine, and trimethylarsine, the analogous chemistry for this compound is not well-established. nih.govresearchgate.net The strong Lewis acidity of W(VI) compounds facilitates these reactions. gla.ac.uk For WF4, its polymeric structure would first need to be broken down to allow for coordination, a process that may require specific reaction conditions that have not been extensively documented. wikipedia.org Although one study notes the synthesis of novel tungsten(IV) amide complexes from tungsten tetrachloride (WCl4), direct evidence for the formation of stable adducts from the reaction of WF4 with common nitrogen-donor ligands like pyridines, bipyridines, phosphines, or arsines remains scarce in the literature. nih.govdtic.mil

Similar to nitrogen-donor ligands, the interactions of WF4 with oxygen- and sulfur-donor ligands are not thoroughly characterized. For comparison, the related W(VI) compound, tungsten oxytetrafluoride (WOF4), readily forms adducts with ligands like acetonitrile (B52724), ethers, and sulfur dioxide. acs.orgwikipedia.orgresearchgate.net Tungsten hexafluoride has also been shown to react with ethers and thioethers. gla.ac.uk However, specific, isolable adducts of WF4 with common oxygen-donor ligands (e.g., tetrahydrofuran, diethyl ether) or sulfur-donor ligands (e.g., dimethyl sulfide) have not been detailed. The compound's insolubility in solvents like benzene (B151609) and carbon tetrachloride further complicates the study of its solution-phase coordination chemistry.

Oxidation and Halogenation Reactions of WF4

This compound can be readily oxidized to higher-valent tungsten compounds. Treatment of WF4 with elemental halogens such as fluorine (F2) and chlorine (Cl2) results in the formation of tungsten(VI) products. wikipedia.org This reaction highlights the susceptibility of the W(IV) center to oxidation.

Table 1: Oxidation and Halogenation Reactions of WF4
ReactantProduct FormulaReaction DescriptionReference
Fluorine (F₂)WF₆Oxidation of W(IV) to W(VI). wikipedia.org
Chlorine (Cl₂)WF₄Cl₂Oxidative addition to the W(IV) center. wikipedia.org

Disproportionation and Polymerization Phenomena in WF4 Systems

This compound is known to exist as a polymer in the solid state, a structural characteristic confirmed by Mössbauer spectroscopy. wikipedia.org This polymeric nature contributes to its low volatility. The compound is thermally unstable and undergoes disproportionation upon heating, a reaction in which the W(IV) species is simultaneously oxidized and reduced. wikipedia.org The products of this disproportionation can vary depending on the conditions. When heated, WF4 can disproportionate to yield metallic tungsten and volatile tungsten hexafluoride (WF6). wikipedia.orgaip.org This process is a key factor in selectivity loss during chemical vapor deposition. aip.org Under vacuum conditions at 800°C, the disproportionation has been reported to produce tungsten pentafluoride (WF5) and tungsten difluoride (WF2). tungsten-powder.com

Table 2: Disproportionation Reactions of WF4
ConditionsProductsReaction EquationReference
Heating (>350°C)Tungsten (W), Tungsten Hexafluoride (WF₆)3WF₄(s) → W(s) + 2WF₆(g) wikipedia.orgaip.org
Heating in vacuum (800°C)Tungsten Pentafluoride (WF₅), Tungsten Difluoride (WF₂)Not specified tungsten-powder.com

Ligand Exchange and Substitution Reactions of WF4 Complexes

Ligand exchange or substitution is a fundamental class of reactions in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgnih.gov However, due to the aforementioned lack of well-characterized, stable Lewis acid-base adducts of this compound, the study of subsequent ligand exchange reactions involving WF4 complexes is not present in the available literature. Such reactions would first require the formation of a stable [WF4(L)n] complex, which could then be reacted with a different ligand (L') to study the substitution process. Without a clear basis of known WF4 adducts, this area of its reactivity remains unexplored.

Advanced Applications and Role in Materials Synthesis

Tungsten Tetrafluoride as a Precursor in Chemical Vapor Deposition (CVD) Processes

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-purity solid materials, especially thin films in the semiconductor industry. google.com In the context of tungsten-based materials, tungsten hexafluoride (WF6) is a commonly used precursor. wikipedia.org this compound, while not typically used as a primary precursor, plays a crucial role as an intermediate in these processes. wikipedia.org

In a typical hydrogen reduction process, the reaction proceeds as follows: WF6 + 3H2 → W + 6HF

When silane (B1218182) is used as the reducing agent, a common reaction is: 2WF6 + 3SiH4 → 2W + 3SiF4 + 6H2

During these reactions, the reduction of WF6 to elemental tungsten does not occur in a single step. Instead, it is understood to proceed through a step-wise reduction, forming various tungsten subfluorides, including WF5 and WF4. wikipedia.org These intermediates are highly reactive and are subsequently reduced to metallic tungsten on the substrate surface. The precise mechanism and the role of these intermediates can influence the growth rate, purity, and morphology of the resulting tungsten film. researchgate.net

The following table summarizes the key reactants and conditions in tungsten CVD processes where WF4 acts as an intermediate.

Reducing Agent Typical Temperature Range (°C) Key Byproducts Significance of WF4 Intermediate
Hydrogen (H2)300 - 800Hydrogen Fluoride (B91410) (HF)Contributes to the stepwise reduction of WF6 on the substrate.
Silane (SiH4)200 - 400Silicon Tetrafluoride (SiF4), Trifluorosilane (SiHF3), Hydrogen (H2)Involved in the surface reactions that lead to tungsten nucleation and film growth. researchgate.net

2WF6 + 4NH3 → W2N + 12HF + N2

In this process, the formation of adducts between tungsten fluorides and ammonia (B1221849), such as WF5·NH2, has been suggested as part of the reaction pathway at lower temperatures. diva-portal.org While the direct involvement of WF4 is not explicitly detailed, the formation of lower tungsten fluorides as intermediates in the reduction of WF6 by ammonia is a plausible step in the reaction mechanism. The reaction conditions, such as the ratio of NH3 to WF6 and the deposition temperature, significantly impact the stoichiometry and properties of the deposited tungsten nitride film. diva-portal.org

Research has shown that at temperatures between 592 and 887 K, WNx films can be deposited with varying morphologies and crystalline structures, transitioning from amorphous to crystalline β-W2N as the temperature increases. diva-portal.org

The stepwise reduction can be envisioned as: WF6 → WF5 → WF4 → ... → W

These intermediate species, including WF4, are highly reactive and have different adsorption and reaction kinetics compared to WF6, which can affect the selectivity and uniformity of the tungsten film. For instance, the disproportionation of lower tungsten fluorides upon heating can lead to the deposition of tungsten metal and the regeneration of more volatile fluorides like WF6. wikipedia.org This reactivity underscores the importance of controlling the reaction conditions to manage the concentration of these intermediates and ensure high-quality film growth.

Application of WF4 as an Inorganic Fluorination Agent in Synthetic Chemistry

Fluorinating agents are essential reagents in organic and inorganic synthesis, used to introduce fluorine atoms into molecules, which can significantly alter their chemical and biological properties. While a wide variety of fluorinating agents exist, the application of this compound in this capacity is not well-documented in scientific literature. Fluoride compounds, in general, have diverse applications in synthetic organic chemistry. americanelements.com However, specific examples or detailed studies of WF4 being used as a fluorinating agent in synthetic chemistry are scarce. Its high reactivity and tendency to disproportionate may limit its practical use as a controlled fluorinating agent compared to more established reagents.

Exploration of Catalytic Potentials for WF4 and its Related Compounds

Tungsten-based materials are widely recognized for their catalytic properties and are used in a variety of industrial applications, including hydrocracking, hydrodesulfurization, and DeNOx processes. itia.infoazom.com These catalysts typically involve tungsten oxides, sulfides, carbides, and heteropolytungstates. itia.infomdpi.com

While the catalytic activity of many tungsten compounds is well-established, there is a lack of specific research on the catalytic potential of this compound itself. However, related tungsten compounds have shown significant promise. For example, tungsten carbides and reduced isopolytungstates have been investigated as potential replacements for platinum catalysts in fuel cells. itia.info Heteropolytungstic acids are used as both homogeneous and heterogeneous catalysts in reactions such as hydration. alfachemic.com

The catalytic applications of various tungsten compounds are summarized in the table below.

Tungsten Compound Class Example Catalytic Applications
Tungsten OxidesDeNOx, Total oxidation of volatile organic compounds, Photocatalysis. mdpi.com
Tungsten SulfidesHydrodesulfurization. itia.info
Tungsten CarbidesHydrogen evolution reactions, Co-catalysts with platinum. itia.infomdpi.com
HeteropolytungstatesHydration, Oxidation reactions, Esterification. alfachemic.com

Given the broad catalytic activity of tungsten compounds, the potential for WF4 or its derivatives to act as catalysts or catalyst precursors remains an area open for further exploration.

Emerging Research Areas and Future Directions in Wf4 Chemistry

Development of Novel Tungsten Tetrafluoride-Containing Complexes

While WF₄ itself is a polymeric solid, recent research has focused on the synthesis and characterization of its molecular adducts and related complexes. wikipedia.org The coordination chemistry of tungsten(IV) fluoride (B91410) is expanding, with researchers successfully preparing complexes by reacting WF₄ or its precursors with various Lewis bases. A key strategy involves the use of tungsten oxy-tetrafluoride (WOF₄) as a synthon. For instance, the complex [WOF₄(MeCN)] has been shown to be a convenient starting material for preparing other WOF₄ and tungsten dioxyfluoride (WO₂F₂) complexes with neutral nitrogen- or oxygen-donor ligands. researchgate.net

The reaction of [WOF₄(MeCN)] with monodentate ligands (L) such as triphenylphosphine (B44618) oxide (OPPh₃) or pyridine (B92270) (py) in a 1:1 ratio yields complexes of the type [WOF₄L]. researchgate.net Similarly, adducts like WOF₄·F-py (where F-py is 2-fluoropyridine) have been successfully synthesized and structurally characterized. acs.org Beyond oxyfluorides, research has also ventured into related sulfur-containing compounds, such as tungsten sulfide (B99878) tetrafluoride (WSF₄), and its adducts like WSF₄·CH₃CN. acs.org These studies provide a foundational platform for creating a wider library of WF₄-containing molecules with tailored electronic and steric properties, which is crucial for their potential application in catalysis and materials science.

Table 1: Examples of Recently Developed this compound and Related Complexes This table is interactive. Click on the headers to sort the data.

Compound/Complex Precursor(s) Key Ligand(s) Significance Reference(s)
WOF₄·F-py WOF₄ 2-fluoropyridine Example of a stable, characterizable adduct of the WOF₄ core. acs.org
[WOF₄(OPPh₃)] [WOF₄(MeCN)] Triphenylphosphine oxide Demonstrates the use of a synthon approach to access new complexes. researchgate.net
WSF₄·CH₃CN WSF₄, CH₃CN Acetonitrile (B52724) Expands the chemistry to thiofluoride analogues of WF₄. acs.org
[(CF₃CH₂)₂N--WF₄--P(C₆H₅)₃] [(CF₃CH₂)₂N--WF₅], P(C₆H₅)₃ Triphenylphosphine Represents a stable tungsten(V) fluoride complex containing a WF₄ moiety. researchgate.net

In-Depth Mechanistic Studies of WF₄ Reactions

Understanding the reaction mechanisms of this compound is critical for controlling its reactivity and harnessing its potential. WF₄ is known to undergo several fundamental reactions. Upon heating, it can disproportionate into tungsten hexafluoride (WF₆) and elemental tungsten. wikipedia.org It can also be re-oxidized to tungsten(VI) compounds through reactions with elemental halogens like fluorine and chlorine. wikipedia.org

A significant area of mechanistic study is its role as an intermediate in the chemical vapor deposition (CVD) of tungsten films from WF₆. wikipedia.org In these processes, WF₆ is reduced by agents such as hydrogen (H₂) or silane (B1218182) (SiH₄). qub.ac.ukwikipedia.org The reduction proceeds through lower oxidation state fluorides, including tungsten pentafluoride (WF₅) and WF₄. The surface reactions of these intermediates on substrates like silicon are complex and crucial for film growth and quality. semanticscholar.org Studies using techniques like X-ray photoemission and molecular-beam reactive scattering have been employed to probe the surface chemistry of WF₆/SiH₄ mixtures, shedding light on the mechanistic pathways involving WF₄. semanticscholar.org These investigations are vital for understanding and mitigating issues like selectivity loss and defect formation during tungsten deposition in microelectronics manufacturing. qub.ac.uk

Design and Optimization of Tailored CVD Processes Utilizing WF₄

The presence of this compound as an intermediate in the CVD of tungsten from WF₆ has significant practical implications. wikipedia.org A major challenge is that WF₄ is non-volatile at typical tungsten deposition temperatures (around 600–700 °C). google.com This property can lead to its incorporation into the growing tungsten film as a solid impurity, which can compromise the film's physical properties, such as its strength and density. At the higher operating temperatures of devices, this trapped WF₄ can volatilize, creating voids and further weakening the material. google.com

Consequently, a key goal in process optimization is to manage the formation and consumption of WF₄ on the substrate surface. This can be achieved by carefully controlling process parameters:

Choice of Reducing Agent: The reaction chemistry changes significantly depending on whether H₂ or SiH₄ is used as the reducing agent. qub.ac.uksemitracks.com Silane-based processes are often used to create an initial nucleation layer, which can prevent aggressive reactions between WF₆ and the silicon substrate that might be influenced by intermediate fluoride species. qub.ac.uksemitracks.com

Temperature Control: Substrate temperature affects the rates of surface reactions and the desorption of byproducts, thereby influencing the steady-state concentration of intermediates like WF₄ on the surface. wikipedia.org

Gas Flow Ratios: The ratio of the precursor (WF₆) to the reducing agent can be tuned to control the reduction pathway and minimize the accumulation of undesirable intermediates. wikipedia.org

By tailoring these parameters, it is possible to design CVD processes that favor the complete reduction of tungsten fluorides to pure tungsten metal, thus improving the quality and reliability of the deposited films for applications in semiconductor interconnects. wikipedia.orgwikipedia.org

Advancements in Theoretical Modeling of WF₄ Chemical Systems

Theoretical and computational chemistry are becoming indispensable tools for understanding the properties and reactivity of this compound and its derivatives, which are often difficult to study experimentally. Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), have been successfully applied to related systems. For example, DFT methods have been used to reinvestigate the structure of the tetrameric oxyfluoride [WOF₄]₄. These studies revealed that while the W₄F₄ ring appears planar in the solid state due to disorder, the optimized gas-phase geometry favors a puckered ring structure. researchgate.net

Similar computational approaches have been used to calculate the gas-phase geometries and vibrational frequencies of WSF₄ and its acetonitrile adduct, providing insights that complement experimental spectroscopic data. acs.org Furthermore, high-level ab initio calculations have been employed to determine the energies and preferred geometries of various tungsten hexafluoride-phosphine adducts, distinguishing between structures like capped octahedral and capped trigonal prismatic. researchgate.net The application of these robust theoretical methods to WF₄ and its complexes can predict structures, reaction energetics, and spectroscopic signatures, thereby guiding synthetic efforts and helping to interpret complex mechanistic data.

Table 2: Application of Theoretical Models in this compound Chemistry This table is interactive. Click on the headers to sort the data.

System Studied Computational Method(s) Key Findings Reference(s)
[WOF₄]₄ DFT (MN15/def2-SVPD) Gas-phase geometry prefers a puckered W₄F₄ ring, unlike the disordered planar structure in the solid state. researchgate.net
WSF₄ and WSF₄·CH₃CN DFT (B3LYP, PBE1PBE) Calculation of gas-phase geometries and vibrational frequencies to support experimental data. acs.org
[H₃P--WF₆] ab initio MP2 Determined relative energies of different possible coordination geometries (e.g., capped octahedral vs. capped trigonal prismatic). researchgate.net

Prospective Applications in Advanced Functional Materials Beyond Current Scope

While the primary application context for tungsten and its fluorides is currently in microelectronics, the unique chemistry of WF₄ opens doors to prospective applications in other areas of advanced functional materials. wiley.comresearchgate.net The reactivity of WF₄ could be leveraged for the synthesis of novel materials with unique electronic, catalytic, or optical properties.

Future research directions could include:

Precursors for Catalysts: WF₄-derived complexes, particularly those with tailored ligand environments, could serve as precursors for single-site heterogeneous catalysts. The controlled thermal decomposition of such complexes on a support could yield well-defined tungsten active sites for various chemical transformations.

Synthesis of 2D Materials: The chemistry used to produce tungsten disulfide (WS₂) from WF₆ could potentially be adapted, using WF₄ as a starting material or key intermediate under different process conditions, to synthesize other tungsten-based two-dimensional materials, such as mixed chalcogenides or pnictides, with novel electronic properties.

Functional Coatings: By carefully controlling its role in CVD or related deposition techniques, it may be possible to intentionally create tungsten-based films with included fluoride or oxyfluoride moieties. Such materials could exhibit interesting properties, such as modified work functions, enhanced hardness, or specific surface reactivity, making them suitable for specialized coatings in sensors or energy applications.

Nanomaterials Synthesis: As the understanding of WF₄ chemistry grows, it could be employed as a versatile precursor for the synthesis of tungsten-based nanoparticles or quantum dots. nih.gov These nanomaterials are of interest for applications ranging from bio-imaging to photocatalysis. nih.gov

Exploring these avenues will require a synergistic approach, combining advanced synthesis, in-depth mechanistic studies, and predictive theoretical modeling to fully unlock the potential of this compound chemistry beyond its current scope.

Q & A

Q. What established synthesis protocols exist for tungsten tetrafluoride (WF₄), and how can experimental reproducibility be optimized?

this compound is typically synthesized via reactions involving tungsten precursors and fluorinating agents. For example, WF₄ can be prepared by reacting tungsten oxychloride (WOCl₄) with anhydrous hydrogen fluoride (HF) under controlled conditions . To ensure reproducibility:

  • Use inert atmosphere techniques (e.g., gloveboxes) to prevent hydrolysis.
  • Characterize products via X-ray diffraction (XRD) and Raman spectroscopy to confirm phase purity.
  • Document reaction parameters (temperature, stoichiometry, pressure) rigorously, as minor deviations can lead to byproducts like WOF₄ or WF₆ .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing WF₄ and its derivatives?

Key techniques include:

  • XRD : Resolves crystal structure and identifies polymorphic forms.
  • NMR (¹⁹F) : Probes fluorine coordination environments and dynamic behavior.
  • Raman/IR Spectroscopy : Detects W–F vibrational modes (e.g., ~700 cm⁻¹ for terminal W–F bonds) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states of tungsten (e.g., W⁴⁺ in WF₄) .

Q. How do thermodynamic properties of WF₄, such as melting point and stability, vary under different experimental conditions?

WF₄ exhibits sensitivity to moisture and oxygen, decomposing to WOF₄ in humid environments. Thermal stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For instance, sublimation points under vacuum (~200°C) differ from atmospheric conditions due to reactivity .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of WF₄ with Lewis bases, and how can competing pathways be controlled?

WF₄ reacts with sulfur(IV) bases (e.g., SO₂) to form complexes like SF₃[M₂O₂F₉] (M = Mo, W). Computational studies (DFT) reveal that steric and electronic factors dictate adduct formation. To minimize side reactions:

  • Use low-temperature kinetics (e.g., –30°C) to stabilize intermediates.
  • Employ in situ monitoring (UV-Vis, NMR) to track reaction progress .

Q. How can discrepancies in reported bond lengths and angles for WF₄ derivatives be resolved?

Discrepancies often arise from differences in synthesis routes or characterization methods. Strategies include:

  • Cross-validating structural data using multiple techniques (XRD, neutron diffraction).
  • Performing DFT calculations to compare theoretical vs. experimental geometries. For example, W–F bond lengths in WF₄ range from 1.84–1.92 Å depending on coordination geometry .

Q. What computational approaches are suitable for modeling WF₄’s behavior in condensed phases?

Molecular dynamics (MD) simulations with atom-atom potentials (e.g., Lennard-Jones + Coulombic terms) can predict phase transitions and orientational disorder. For instance, constant-pressure MD (as applied to CF₄ ) can simulate WF₄’s solid-liquid transitions under varying temperatures and pressures.

Q. How should researchers address conflicting literature data on WF₄’s catalytic activity in fluorination reactions?

  • Replicate experiments using standardized protocols (e.g., fixed catalyst loading, solvent systems).
  • Analyze trace impurities (e.g., via GC-MS) that may alter reactivity.
  • Compare results across peer-reviewed studies, prioritizing those with detailed supplemental data (e.g., reaction yields, kinetic profiles) .

Methodological Recommendations

  • Literature Review : Use databases like SciFinder and Web of Science, filtering for peer-reviewed journals and avoiding non-reviewed preprints. Cross-reference synthesis protocols from theses (e.g., Chaudhary, 2016 ) and high-impact inorganic chemistry journals .
  • Data Contradiction Analysis : Apply the "PRISMA" framework to systematically evaluate and reconcile conflicting data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.